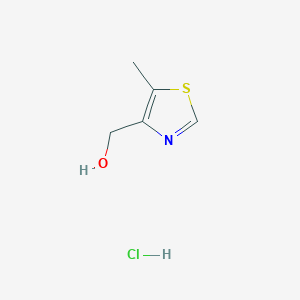

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride

Description

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a hydroxymethyl group at position 4, stabilized as a hydrochloride salt. Its molecular formula is C₅H₇NOS·HCl (MW 166), with a purity of 95% and a logP of -0.10, indicating moderate polarity and solubility in polar solvents . The compound’s CAS number is 1609407-76-2, and it exists as a stable, achiral solid under standard conditions . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and bioactive heterocycles .

Propriétés

IUPAC Name |

(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALAYZIRSHWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with a base to form the corresponding alcohol ester compound. This intermediate is then reacted with methanol to produce (5-Methyl-1,3-thiazol-4-yl)methanol .

Industrial Production Methods

Industrial production methods for (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include (5-Methyl-1,3-thiazol-4-yl)aldehyde or (5-Methyl-1,3-thiazol-4-yl)carboxylic acid.

Reduction: The major product is the reduced thiazole derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted thiazole derivatives.

Applications De Recherche Scientifique

Overview

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound characterized by a thiazole ring and a hydroxymethyl group. Its molecular formula is CHClNOS, and it has garnered attention for its potential applications across various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of other thiazole derivatives that may possess unique biological activities. This role is crucial in developing new compounds for pharmaceutical applications.

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of its structure to create derivatives with potentially enhanced properties.

Biology

- Antibacterial and Antifungal Properties : Research indicates that (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride exhibits promising antibacterial and antifungal activities. Such properties are valuable in developing new antimicrobial agents .

- Biochemical Pathways : Thiazole derivatives are known to interact with biological targets like DNA and topoisomerase II, which may lead to significant cellular effects such as apoptosis in cancer cells.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential anti-inflammatory and anticancer effects. Studies often utilize bioassays to assess its efficacy against various cancer cell lines .

- Drug Development : Computational modeling alongside experimental approaches is employed to optimize drug design involving this compound, aiming to predict interactions with biological macromolecules.

Industry

Mécanisme D'action

The mechanism of action of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .

Comparaison Avec Des Composés Similaires

Key Observations :

Substituent Effects on Polarity :

- The target compound’s hydroxymethyl group (-CH₂OH) confers higher hydrophilicity (logP -0.10) compared to chlorophenyl-substituted analogues (logP ~2.50) .

- Replacing -CH₂OH with -CH₂NH₂ (as in [2-(4-ClPh)-thiazole]) increases lipophilicity and molecular weight, impacting membrane permeability .

Salt Forms and Stability: Hydrochloride salts dominate in this class (e.g., target compound, [2-Amino-thiazole] HCl), enhancing crystallinity and shelf stability . Dihydrochloride hydrates (e.g., [1-(5-Me-thiazol-4-yl)ethyl]amine) exhibit higher solubility in aqueous media due to hydration .

Activité Biologique

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is a thiazole derivative with potential biological activities that are currently under investigation. This compound features a thiazole ring and a hydroxymethyl group, which may enhance its solubility and bioactivity compared to other thiazole derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound can be synthesized through various methods, typically involving the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and an alkylating agent. The reaction conditions often include the use of bases like sodium hydroxide and solvents such as ethanol or methanol to facilitate the reaction .

Biological Activity Overview

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride exhibits a range of biological activities, particularly in antimicrobial and anticancer research. Key areas of interest include:

- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities, with studies suggesting that this compound may possess significant antibacterial and antifungal properties .

- Antitumor Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride have shown promising results in inhibiting tumor growth in vitro .

The precise mechanism of action for (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride remains largely unknown; however, thiazole derivatives are known to interact with several biological targets:

- DNA Interaction : Some studies suggest that thiazole compounds can induce DNA double-strand breaks, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways through interactions that influence their activity. This includes modulation of kinases and phosphatases that play critical roles in signal transduction pathways .

Pharmacokinetics

Further pharmacokinetic studies are necessary to determine the bioavailability, half-life, metabolism, and excretion rates of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride. Understanding these parameters is crucial for assessing its therapeutic potential .

Case Studies

Several studies have investigated the biological activity of related thiazole compounds:

- Antitumor Efficacy : A study evaluated the anticancer potential of new thiazole derivatives against HepG2 cell lines using MTT assays. Results indicated that certain modifications in the thiazole structure significantly enhanced cytotoxicity .

- Antimicrobial Testing : Various thiazole derivatives were tested for antibacterial activity against common pathogens. Results showed that modifications in the thiazole ring could lead to increased antimicrobial efficacy .

Data Table: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Unique Properties | IC50 (µg/mL) |

|---|---|---|---|

| (5-Methyl-1,3-thiazol-4-yl)methanol | Hydroxymethyl group | Potentially high solubility | Unknown |

| 2-Amino-5-methylthiazole | Contains an amino group | Significant antimicrobial activity | 20 ± 0.5 |

| 4-Methylthiazole | Methyl substitution at position 4 | Used as a building block in synthesis | 15 ± 0.3 |

Q & A

What are the optimized synthetic routes for (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions of thiazole precursors. For example, chloroacetyl chloride can react with 2-amino-5-methylthiazole derivatives in the presence of triethylamine (Et₃N) as a base in dioxane at 20–25°C . Post-reaction, the product is precipitated by dilution with water, followed by recrystallization from ethanol-DMF mixtures. Key factors affecting yield include:

- Temperature control : Exothermic reactions require slow addition of reagents to avoid side products.

- Solvent choice : Polar aprotic solvents like dioxane enhance nucleophilic substitution efficiency.

- Purification : Distillation of amines (e.g., Et₃N) over KOH removes impurities, improving reaction reproducibility .

What purification strategies are recommended for isolating (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride from complex mixtures?

Effective purification involves:

- Recrystallization : Use ethanol-DMF (1:1 v/v) to exploit solubility differences between the product and byproducts.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves polar impurities.

- Distillation : For liquid intermediates, distillation over KOH ensures anhydrous conditions, critical for avoiding hydrolysis .

How can crystallographic data for this compound be refined, and what challenges arise in resolving its crystal structure?

Crystallographic refinement often employs SHELXL , which is optimized for small-molecule structures. Challenges include:

- Twinned crystals : Common in thiazole derivatives due to flexible substituents. Use the TWIN command in SHELXL to model twinning matrices.

- Disorder : The methanol group may exhibit rotational disorder, requiring PART instructions to split occupancy .

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve anomalous scattering for phasing.

What methodologies are used to evaluate the biological activity of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride?

Biological screening involves:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Stability is influenced by:

- Temperature : Store at –20°C in airtight glass containers to prevent degradation.

- Light : Amber vials minimize photolytic cleavage of the thiazole ring.

- Humidity : Desiccators with silica gel prevent HCl liberation due to hygroscopicity .

Regular HPLC analysis (C18 column, 0.1% TFA/ACN gradient) monitors purity over time .

What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Key methods include:

- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., thiazole C-4 substitution via δ 70–80 ppm for methanol-CH₂).

- Mass spectrometry (HRMS) : ESI+ mode detects [M+H]⁺ with accurate mass (<5 ppm error) to verify molecular formula.

- XRD : R-factor < 5% validates bond lengths/angles against DFT-optimized structures .

How can researchers address contradictory solubility data reported in literature?

Discrepancies often arise from:

- Solvent purity : Trace water in DMSO reduces solubility; use freshly distilled solvents.

- pH effects : Protonation of the hydrochloride salt in aqueous buffers (pH < 3) enhances solubility.

- Temperature : Solubility in methanol increases from 25 mg/mL at 20°C to 50 mg/mL at 40°C. Validate via UV-Vis calibration curves (λ = 270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.